molecular formula C22H31BF3NO4 B13720217 Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester

Cat. No.: B13720217
M. Wt: 441.3 g/mol
InChI Key: LLBMRYAADNNUOL-UHFFFAOYSA-N
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Description

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropyl group, a dioxaborolane ring, and a trifluoromethylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Mechanism of Action

The mechanism of action of Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The dioxaborolane ring and trifluoromethylbenzyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylboronic acid pinacol ester
  • 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

Uniqueness

Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethylbenzyl]-carbamic acid tert-butyl ester is unique due to its combination of a cyclopropyl group, a dioxaborolane ring, and a trifluoromethylbenzyl moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C22H31BF3NO4

Molecular Weight

441.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C22H31BF3NO4/c1-19(2,3)29-18(28)27(17-8-9-17)13-14-10-15(22(24,25)26)12-16(11-14)23-30-20(4,5)21(6,7)31-23/h10-12,17H,8-9,13H2,1-7H3

InChI Key

LLBMRYAADNNUOL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)CN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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